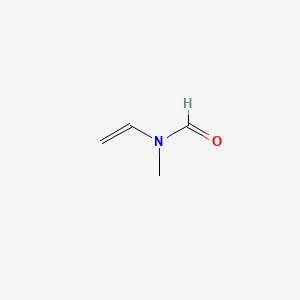![molecular formula C9H14 B13737677 5-Methylbicyclo[2.2.2]oct-2-ene CAS No. 14926-88-6](/img/structure/B13737677.png)
5-Methylbicyclo[2.2.2]oct-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylbicyclo[2.2.2]oct-2-ene is an organic compound with the molecular formula C₉H₁₄. It is a bicyclic hydrocarbon, characterized by a bicyclo[2.2.2]octane framework with a methyl group attached to the second carbon atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbicyclo[2.2.2]oct-2-ene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclohexadiene with methyl acrylate under controlled conditions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
化学反応の分析
Types of Reactions
5-Methylbicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The methyl group and the bicyclic framework can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions using bromine (Br₂) or chlorine (Cl₂) are common.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5-Methylbicyclo[2.2.2]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Methylbicyclo[2.2.2]oct-2-ene in various reactions involves the interaction of its bicyclic framework and the methyl group with different reagents. The molecular targets and pathways depend on the specific reaction and conditions used. For example, in oxidation reactions, the compound’s double bond and methyl group are key sites for interaction with oxidizing agents .
類似化合物との比較
Similar Compounds
2-Methylbicyclo[2.2.2]oct-2-ene: Similar structure but with the methyl group on the second carbon.
Bicyclo[2.2.2]oct-2-ene: Lacks the methyl group, making it less sterically hindered.
Ciclotic acid: A bicyclic carboxylic acid with a similar framework but with a carboxyl group attached.
Uniqueness
5-Methylbicyclo[2.2.2]oct-2-ene is unique due to the presence of the methyl group, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
特性
CAS番号 |
14926-88-6 |
|---|---|
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
IUPAC名 |
5-methylbicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C9H14/c1-7-6-8-2-4-9(7)5-3-8/h2,4,7-9H,3,5-6H2,1H3 |
InChIキー |
XOGBWGJGWDPLQZ-UHFFFAOYSA-N |
正規SMILES |
CC1CC2CCC1C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)

![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737646.png)





